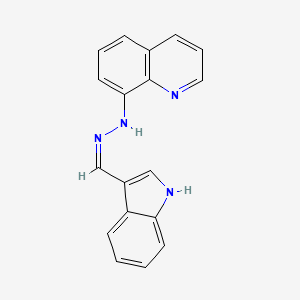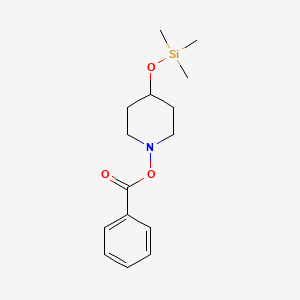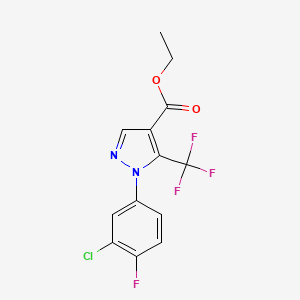
Lenaldekar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenaldekar is a quinolinyl hydrazone derived compound known for its selective toxicity against leukemia cells. It was identified through a high-content in vivo screen using genetically engineered zebrafish. This compound specifically targets immature T cells without affecting other cell types, making it a promising candidate for targeted leukemia therapy .
Vorbereitungsmethoden
Lenaldekar is synthesized through a series of chemical reactions involving quinolinyl hydrazone derivatives. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine to form the hydrazone linkage. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .
Analyse Chemischer Reaktionen
Lenaldekar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Lenaldekar has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinolinyl hydrazone derivatives.
Biology: this compound is used to investigate the role of T cells in autoimmune diseases and cancer.
Medicine: The compound has shown promise in treating T-cell acute lymphoblastic leukemia and other hematopoietic malignancies. .
Industry: this compound is used in the development of targeted therapies for leukemia and other cancers. .
Wirkmechanismus
Lenaldekar exerts its effects by inhibiting the proliferation of T cells. It causes dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway, leading to cell cycle delay in late mitosis. This inhibition results in the selective apoptosis of leukemia cells. This compound also interacts with the insulin-like growth factor-1 receptor, further contributing to its anti-proliferative effects .
Vergleich Mit ähnlichen Verbindungen
Lenaldekar is unique in its selective toxicity against leukemia cells. Similar compounds include:
Imatinib: Used to treat chronic myelogenous leukemia, but it affects a broader range of cell types.
Dasatinib: Another leukemia treatment that targets multiple kinases, unlike this compound’s specific action on T cells.
Nilotinib: Similar to Imatinib, but with a different spectrum of activity. This compound’s specificity for T cells and its minimal impact on healthy cells make it a unique and valuable compound in leukemia therapy .
Eigenschaften
Molekularformel |
C18H14N4 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12- |
InChI-Schlüssel |
QLMFOQYHZJSYJF-MTJSOVHGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121773.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)




![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid](/img/structure/B14121809.png)
![10-Hydroxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one](/img/structure/B14121817.png)
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
